tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H23N3O3 and a molecular weight of 329.39 g/mol . It is a piperidine derivative that has applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-cyanobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine derivative.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to interact with biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties, useful in various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate: Similar in structure but lacks the benzoylamino group.
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Contains an amino group instead of a cyanobenzoylamino group.
Uniqueness
tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate is unique due to the presence of the cyanobenzoylamino group, which imparts specific chemical and biological properties. This group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
tert-butyl 4-[(3-cyanobenzoyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-9-7-15(8-10-21)20-16(22)14-6-4-5-13(11-14)12-19/h4-6,11,15H,7-10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSYKHKLFWCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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